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This document provides detailed application notes and experimental protocols for the synthesis

of thioglycoside analogues of gliflozins, a promising class of sodium-glucose cotransporter 2

(SGLT2) inhibitors for the treatment of type 2 diabetes. These analogues, where the anomeric

oxygen of the glycosidic bond is replaced by a sulfur atom, exhibit enhanced stability against

enzymatic hydrolysis by β-glucosidase compared to their O-glycoside counterparts.[1][2] The

synthetic methods outlined herein are efficient, cost-effective, and utilize mild reaction

conditions, making them suitable for both academic research and industrial drug development.

[1][3]

Introduction to Thioglycoside Gliflozin Analogues
Gliflozins are a class of drugs that inhibit SGLT2, a protein responsible for the reabsorption of

glucose in the kidneys.[4][5] By blocking this transporter, gliflozins increase urinary glucose

excretion, thereby lowering blood glucose levels.[4] While clinically successful gliflozins are C-

glycosides, which are resistant to enzymatic cleavage, the synthesis of thioglycoside

analogues offers a simpler and more efficient alternative.[1][3] Research has demonstrated that

these thioglycoside analogues (TAGs) exhibit potent SGLT2 inhibitory activity, with IC50 values

in the low nanomolar range, comparable to existing gliflozin drugs.[1][3] Furthermore, they

have shown good stability against β-glucosidase and no acute toxicity in cell cultures.[1][3]
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Synthetic Strategies
The primary synthetic route to thioglycoside analogues of gliflozins involves the coupling of a

protected glucosyl thiol with a suitable aryl halide. A key intermediate in this process is the per-

O-acetylated glucosyl 1-thiol. An improved, efficient synthesis of this intermediate has been

developed, avoiding the use of odorous and toxic reagents and unstable intermediates.[3][6]

The general synthetic workflow can be summarized as follows:

Per-O-acetylated
Glucose

1-Glycosyl
Thioacetate

 KSAc, BF3·Et2O Per-O-acetylated
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Caption: General workflow for the synthesis of thioglycoside gliflozin analogues.

Data Presentation: Comparison of Synthetic
Methods and Biological Activity
The following table summarizes key quantitative data from the synthesis of various

thioglycoside analogues of gliflozins, allowing for a direct comparison of different synthetic

approaches and the resulting biological activities.
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Analogue
Starting
Materials

Key
Reagents &
Conditions

Yield (%)
SGLT2 IC50
(nM)

Reference

Canagliflozin

Analogue (A)

Per-O-

acetylated

glucosyl 1-

thiol, Specific

Aryl Iodide

Pd catalyst,

mild

conditions

High - [3]

Dapagliflozin

Analogue (B)

Per-O-

acetylated

glucosyl 1-

thiol, Specific

Aryl Iodide

Pd catalyst,

mild

conditions

High - [3]

Empagliflozin

Analogue (C)

Per-O-

acetylated

glucosyl 1-

thiol,

Commercially

available Aryl

Iodide

Metal-

catalyzed

cross-

coupling

High - [3]

TAG D

Per-O-

acetylated

glucosyl 1-

thiol, Aryl

Iodide 3

Metal-

catalyzed

cross-

coupling

High 5.9 [1][3]

TAG E

Per-O-

acetylated

glucosyl 1-

thiol, Aryl

Iodide 4

Metal-

catalyzed

cross-

coupling

High 2.0 [1][3]

TAG F Per-O-

acetylated

glucosyl 1-

Metal-

catalyzed

cross-

coupling

High 2.5 [1][3]
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thiol, Aryl

Iodide 5

TAG G

Per-O-

acetylated

glucosyl 1-

thiol, Aryl

Iodide 6

Metal-

catalyzed

cross-

coupling

High 2.9 [1][3]

Experimental Protocols
Protocol 1: Improved Synthesis of Per-O-acetylated
Glucosyl 1-thiol
This protocol describes an efficient, two-step synthesis of the key intermediate, per-O-

acetylated glucosyl 1-thiol, from per-O-acetylated glucose without the need to isolate the

intermediate 1-glycosyl thioacetate.[3]

Materials:

Per-O-acetylated glucose

Potassium thioacetate (KSAc)

Boron trifluoride diethyl etherate (BF3·Et2O)

Ethyl acetate (EtOAc)

Methanol (MeOH)

Sodium hydroxide (NaOH)

Cation exchange resin

Procedure:

Synthesis of 1-Glycosyl Thioacetate:
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To a solution of per-O-acetylated glucose in ethyl acetate, add potassium thioacetate.

Cool the mixture in an ice bath and add boron trifluoride diethyl etherate dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Quench the reaction with water and extract the organic layer.

Wash the organic layer with saturated sodium bicarbonate and brine, then dry over

anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude 1-glycosyl

thioacetate. This can be used in the next step without further purification.

Synthesis of Per-O-acetylated Glucosyl 1-thiol:

Dissolve the crude 1-glycosyl thioacetate in methanol.

Add a catalytic amount of sodium hydroxide.

Stir the reaction at room temperature for 8 hours.

Neutralize the reaction mixture with a cation exchange resin.

Filter the resin and concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography to yield the per-O-acetylated glucosyl 1-

thiol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 1-Glycosyl Thioacetate

Step 2: Synthesis of Glucosyl 1-thiol

Dissolve per-O-acetylated glucose
and KSAc in EtOAc

Add BF3·Et2O at 0°C

Stir at room temperature

Quench, extract, and wash

Concentrate to obtain
crude product

Dissolve crude thioacetate
in MeOH

Add catalytic NaOH

Stir for 8 hours

Neutralize with cation
exchange resin

Filter, concentrate, and purify

Click to download full resolution via product page

Caption: Workflow for the synthesis of per-O-acetylated glucosyl 1-thiol.
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Protocol 2: Synthesis of Thioglycoside Gliflozin
Analogues via Metal-Catalyzed Cross-Coupling
This protocol details the coupling of per-O-acetylated glucosyl 1-thiol with an appropriate aryl

iodide to form the protected thioglycoside analogue, followed by deprotection to yield the final

product.[3]

Materials:

Per-O-acetylated glucosyl 1-thiol

Aryl iodide (e.g., commercially available precursor for empagliflozin)

Palladium catalyst (e.g., Xantphos Pd-G3)[2]

Base (e.g., cesium carbonate)

Solvent (e.g., dioxane)

Methanol (MeOH)

Sodium hydroxide (NaOH)

Cation exchange resin

Procedure:

Cross-Coupling Reaction:

In a reaction vessel, combine per-O-acetylated glucosyl 1-thiol, the aryl iodide, palladium

catalyst, and base in the solvent.

Heat the reaction mixture under an inert atmosphere until the starting materials are

consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and filter through a pad of celite.
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Concentrate the filtrate and purify the residue by column chromatography to obtain the

acetyl-protected gliflozin thioglycoside analogue.

Deprotection:

Dissolve the protected thioglycoside analogue in methanol.

Add a catalytic amount of sodium hydroxide.

Stir the reaction at room temperature for 8 hours.

Neutralize the reaction mixture with a cation exchange resin.

Filter the resin and concentrate the filtrate.

Purify the residue by column chromatography to obtain the final thioglycoside gliflozin

analogue.
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Step 1: Cross-Coupling

Step 2: Deprotection

Combine glucosyl thiol, aryl iodide,
Pd catalyst, and base in solvent

Heat under inert atmosphere

Cool, filter, and concentrate

Purify to obtain protected analogue

Dissolve protected analogue
in MeOH

Add catalytic NaOH

Stir for 8 hours

Neutralize with cation
exchange resin

Filter, concentrate, and purify

Click to download full resolution via product page

Caption: Workflow for the synthesis and deprotection of thioglycoside gliflozin analogues.
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Conclusion
The methods described provide a robust and efficient platform for the synthesis of novel

thioglycoside analogues of gliflozins. These compounds hold significant potential as next-

generation SGLT2 inhibitors for the management of type 2 diabetes. The detailed protocols and

comparative data presented herein are intended to facilitate further research and development

in this important therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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